N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It was withdrawn from medicinal use as dangerous from the 1970s .
Synthesis Analysis
The first synthesis of Phenacetin was reported in 1878 by Harmon Northrop Morse . Phenacetin may be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .Molecular Structure Analysis
The molecular formula of Phenacetin is C10H13NO2 . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
In vivo, one of two reactions occur. Usually phenacetin’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic. A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .Physical And Chemical Properties Analysis
Phenacetin has a molecular weight of 179.2157 g/mol . It has a density of 1.24 g/cm3 and a melting point of 134 to 137.5 °C . Its solubility in water is 0.766 g/L at 25 °C .Mechanism of Action
Target of Action
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide, also known as Phenacetin , primarily targets the sensory tracts of the spinal cord . It also has a depressant action on the heart, where it acts as a negative inotrope .
Mode of Action
Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord . In addition, phenacetin has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .
Biochemical Pathways
Phenacetin is involved in two main reactions in vivo . Usually, phenacetin’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time, the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .
Pharmacokinetics
It is known that phenacetin is a white crystalline odorless substance . This organic compound is an acetanilide derivative and a close analog of paracetamol, with the hydroxyl group replaced with an ethanolic group .
Result of Action
Phenacetin was widely used as a pain-relieving and fever-reducing drug following its introduction in 1887 . It was also used to treat rheumatoid arthritis (subacute type) and intercostal neuralgia .
Action Environment
It is known that phenacetin was withdrawn from medicinal use as dangerous from the 1970s . This suggests that the long-term use of Phenacetin may have adverse effects, which could be influenced by various environmental factors.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-11-6-4-10(5-7-11)12-8-18-13(15-12)14-9(2)16/h4-8H,3H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUYDETXPAQXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.